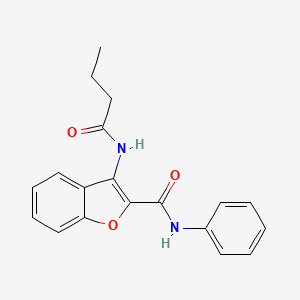
3-butyramido-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyramido-N-phenylbenzofuran-2-carboxamide, commonly known as BPBC, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications. BPBC belongs to the class of benzofuran-based compounds and has been synthesized using a variety of methods.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . In one study, several analogues of a model compound were screened for their antibacterial efficacy against S. aureus ATCC29213 . Some of these compounds showed significant activity .
Anticancer Activity
Benzofuran derivatives, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have been utilized as anticancer agents . They have shown promising results in the fight against various types of cancer .
Anti-Ulcer Activity
Furan-containing compounds, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have shown anti-ulcer properties . They have been used in the treatment of ulcers .
Diuretic Activity
Furan-containing compounds, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have shown diuretic properties . They have been used in the treatment of conditions that benefit from increased urine production .
Muscle Relaxant Activity
Furan-containing compounds, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have shown muscle relaxant properties . They have been used in the treatment of conditions that benefit from muscle relaxation .
Anti-protozoal Activity
Furan-containing compounds, including 3-butyramido-N-phenylbenzofuran-2-carboxamide, have shown anti-protozoal properties . They have been used in the treatment of diseases caused by protozoa .
properties
IUPAC Name |
3-(butanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-8-16(22)21-17-14-11-6-7-12-15(14)24-18(17)19(23)20-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIUSFZLUPBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyramido-N-phenylbenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)
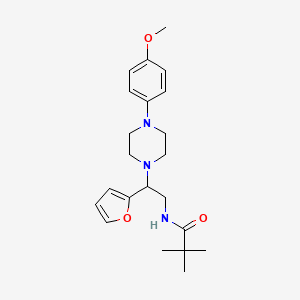
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)
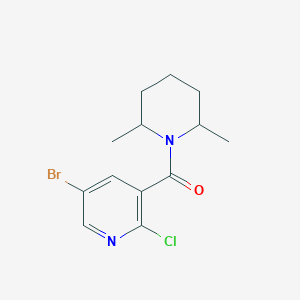
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2617758.png)
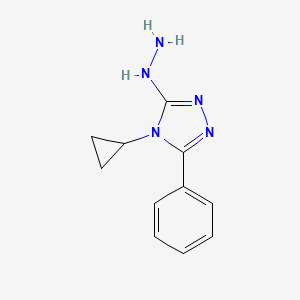
![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)
![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)
![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)
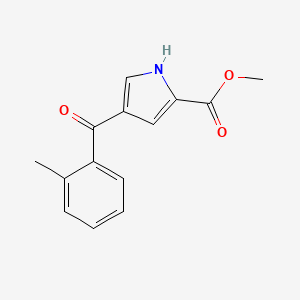
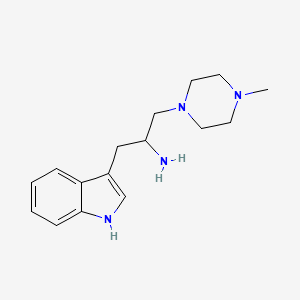
![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)